1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-
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Overview
Description
5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. The presence of multiple methyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 2,3,5,6-tetramethylbenzyl chloride with 5,6-dimethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to enhance yield and selectivity. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process, ensuring consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzodiazoles, quinones, and reduced derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE: Another benzodiazole derivative with similar structural features but different reactivity and applications.
1,2,4,5-TETRAMETHYLBENZENE: A simpler aromatic compound with multiple methyl groups, used as a precursor in organic synthesis.
Uniqueness
5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its combination of multiple methyl groups and the benzodiazole core, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C20H24N2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H24N2/c1-12-8-19-20(9-13(12)2)22(11-21-19)10-18-16(5)14(3)7-15(4)17(18)6/h7-9,11H,10H2,1-6H3 |
InChI Key |
OBQVCBRAPNPWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C=NC3=C2C=C(C(=C3)C)C)C)C |
Origin of Product |
United States |
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